3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure cost-effectiveness, yield, and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxo group can produce hydroxyl derivatives .
Scientific Research Applications
3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial communication.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit quorum sensing in bacteria by binding to key regulatory proteins, thereby disrupting bacterial communication and biofilm formation . In cancer research, it may interfere with cellular signaling pathways that promote tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol derivatives: These compounds also feature a benzo[d] core structure and have been studied for their biological activities.
2H-benzo[d][1,2,3]triazol-2-yl derivatives: Known for their antimicrobial and antifungal properties.
Uniqueness
3-(2-oxo-2-(4-(thiophen-3-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a quorum sensing inhibitor and its diverse applications in medicinal chemistry set it apart from other similar compounds .
Properties
IUPAC Name |
3-[2-oxo-2-(4-thiophen-3-ylpiperidin-1-yl)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(11-20-15-3-1-2-4-16(15)23-18(20)22)19-8-5-13(6-9-19)14-7-10-24-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDABKRVQPQSSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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